5,7-Dihydroxytryptamine

Descripción

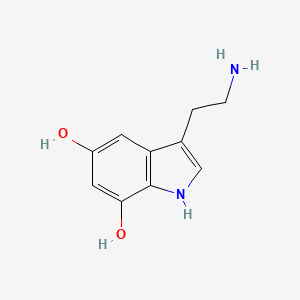

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-(2-aminoethyl)-1H-indole-5,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c11-2-1-6-5-12-10-8(6)3-7(13)4-9(10)14/h3-5,12-14H,1-2,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXWHQTNFZDTKBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=CN2)CCN)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00185285 | |

| Record name | 5,7-Dihydroxytryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00185285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31363-74-3 | |

| Record name | 3-(2-Aminoethyl)-1H-indole-5,7-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31363-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-Dihydroxytryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031363743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7-Dihydroxytryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00185285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-aminoethyl)-1H-indole-5,7-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.977 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5,7-DIHYDROXYTRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4K1D1H82S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5,7-Dihydroxytryptamine: A Technical Guide to a Seminal Serotonergic Neurotoxin

An In-depth Whitepaper on the Discovery, Mechanism, and Application of 5,7-Dihydroxytryptamine for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound (5,7-DHT), a hydroxylated analog of the neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT), has served as an indispensable tool in neuroscience research for over half a century. Its discovery in the early 1970s by Baumgarten and colleagues ushered in a new era of investigation into the functional roles of the central serotonergic system.[1] By selectively lesioning serotonin-producing neurons, 5,7-DHT has enabled researchers to create animal models of serotonin depletion, thereby elucidating the profound influence of this neurotransmitter on a vast array of physiological and behavioral processes, from mood and sleep to aggression and cognition. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and experimental application of 5,7-DHT, tailored for researchers and professionals in the field of drug development.

Discovery and Historical Perspective

The quest to understand the functions of serotonin in the central nervous system was historically hampered by the lack of tools to selectively manipulate serotonergic neurons. The development of 5,7-DHT as a selective serotonergic neurotoxin in the early 1970s was a landmark achievement.[1] Following the earlier discovery of 6-hydroxydopamine (6-OHDA) as a catecholaminergic neurotoxin, researchers sought similar agents for the serotonergic system. 5,7-DHT emerged as a more potent and selective tool than its predecessor, 5,6-dihydroxytryptamine (B1219781) (5,6-DHT).

A crucial advancement in the application of 5,7-DHT was the discovery that its neurotoxic effects on noradrenergic neurons could be prevented by pretreatment with norepinephrine (B1679862) transporter (NET) inhibitors, such as desipramine (B1205290).[2] This pharmacological strategy significantly enhanced the selectivity of 5,7-DHT for serotonergic neurons, solidifying its status as a cornerstone of experimental neuroscience.

Chemical Properties and Synthesis

This compound (IUPAC name: 3-(2-Aminoethyl)-1H-indole-5,7-diol) is a tryptamine (B22526) derivative with the chemical formula C₁₀H₁₂N₂O₂ and a molar mass of 192.21 g/mol . It is an unstable compound, prone to oxidation, particularly in solution. For experimental use, it is typically prepared fresh as a salt, such as this compound creatinine (B1669602) sulfate (B86663) or hydrobromide, and dissolved in a vehicle containing an antioxidant like ascorbic acid to prevent degradation.

While detailed, step-by-step synthesis protocols are not widely published in readily accessible literature, the synthesis of 5,7-DHT can be achieved through multi-step chemical processes. One approach involves the electrochemical oxidation of serotonin, which can yield 5,7-DHT as a minor product.[3] More targeted synthetic routes often start from precursors such as 5,7-dibenzyloxyindole, which is then elaborated to introduce the aminoethyl side chain, followed by deprotection of the hydroxyl groups. Due to the complexity and instability of the compound, most researchers procure 5,7-DHT from commercial chemical suppliers.

Mechanism of Neurotoxicity

The selective neurotoxicity of 5,7-DHT is a multi-step process that hinges on its structural similarity to serotonin.

-

Uptake into Serotonergic Neurons: 5,7-DHT is recognized and transported into serotonergic neurons by the serotonin transporter (SERT). While this is considered the primary route of entry, some studies suggest that SERT inhibitors do not completely block its neurotoxic effects, indicating other potential uptake mechanisms may exist.

-

Autoxidation and Generation of Reactive Species: Once inside the neuron, the hydroxyl groups on the indole (B1671886) ring of 5,7-DHT make it highly susceptible to autoxidation. This process generates highly reactive and toxic molecules, including quinone species (such as 5-hydroxytryptamine-4,7-dione) and reactive oxygen species (ROS) like superoxide (B77818) radicals (O₂•⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).

-

Cellular Damage: The generated quinone species can covalently bind to and damage essential cellular macromolecules, including proteins and DNA. Concurrently, the accumulation of ROS leads to oxidative stress, causing lipid peroxidation, mitochondrial dysfunction, and ultimately, apoptotic or necrotic cell death of the serotonergic neuron.

Quantitative Data on Neurochemical Effects

The administration of 5,7-DHT leads to a significant and long-lasting depletion of serotonin in various brain regions. The extent of depletion is dependent on the dose, route of administration, and the specific brain area.

| Dose (µg, i.c.v., Rat) | Brain Region | Serotonin Depletion (%) | Time Post-Injection |

| 50 | Hippocampus | ~92% | 11 days |

| 50 | Striatum | ~45% | 11 days |

| 150 | Caudate Putamen | Significant decrease | 14 days |

| 200 | Whole Brain | Prolonged reduction | 270 days |

Table 1: Dose-Dependent Serotonin Depletion in Rats. This table summarizes the percentage of serotonin depletion in different brain regions of rats at various doses and time points after intracerebroventricular (i.c.v.) administration of 5,7-DHT.

| Time Post-Injection (200 µg, i.c.v., Rat) | Brain Region | Serotonin Level (% of Control) |

| 24 hours | Hypothalamus | <30% |

| 24 hours | Brainstem | <30% |

| 24 hours | Cerebral Cortex | ~50% |

| 3 weeks | Cortex | ~10% |

| 3 months | Medial Prefrontal Cortex | Partial Recovery |

| 3 months | Orbitofrontal Cortex | Full Recovery |

Table 2: Time-Course of Serotonin Depletion and Recovery in Rats. This table illustrates the temporal dynamics of serotonin depletion and subsequent recovery in different brain regions of rats following a single i.c.v. injection of 200 µg of 5,7-DHT.

Experimental Protocols

The successful use of 5,7-DHT as a research tool requires careful planning and execution of experimental procedures. Below are detailed methodologies for key aspects of a typical 5,7-DHT lesioning study.

Preparation of 5,7-DHT Solution

Due to its instability, 5,7-DHT solutions must be prepared fresh immediately before use.

-

Vehicle Preparation: Prepare a sterile solution of 0.9% saline containing 0.1% ascorbic acid. The ascorbic acid acts as an antioxidant to prevent the degradation of 5,7-DHT.

-

5,7-DHT Dissolution: Weigh the desired amount of 5,7-DHT creatinine sulfate or hydrobromide salt and dissolve it in the prepared vehicle to achieve the target concentration (e.g., 3 µg/µL).

-

Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter.

Stereotaxic Administration in Rodents

Stereotaxic surgery is the most common method for targeted delivery of 5,7-DHT to specific brain regions.

-

Animal Preparation: Anesthetize the animal (e.g., rat or mouse) using an appropriate anesthetic agent (e.g., isoflurane). Place the animal in a stereotaxic frame.

-

Surgical Site Preparation: Shave the scalp and sterilize the area with an antiseptic solution.

-

Craniotomy: Make a midline incision to expose the skull. Using a dental drill, create a small burr hole over the target brain region based on coordinates from a stereotaxic atlas (e.g., Paxinos and Watson).

-

Microinjection: Slowly lower a microsyringe or glass micropipette filled with the 5,7-DHT solution to the desired depth. Infuse the solution at a slow, controlled rate (e.g., 0.1-0.5 µL/min) to minimize tissue damage and ensure proper diffusion.

-

Post-Injection: Leave the injection needle in place for a few minutes after the infusion to prevent backflow.

-

Closure: Withdraw the needle slowly, and suture the incision.

Post-Operative Care

Proper post-operative care is crucial for animal welfare and the validity of the experimental results.

-

Recovery: Allow the animal to recover from anesthesia in a warm, clean cage.

-

Analgesia: Administer analgesics as prescribed in the approved animal care protocol.

-

Monitoring: Monitor the animal daily for signs of pain, distress, infection, and changes in weight, food, and water intake for at least one week post-surgery.

Logical Relationships in Experimental Design

The design of a study using 5,7-DHT involves several key considerations to ensure valid and interpretable results.

-

Control Groups: A sham-operated control group that receives a vehicle injection is essential to control for the effects of the surgery itself.

-

Verification of Lesion: The extent and location of the serotonergic lesion should be verified post-mortem using techniques such as high-performance liquid chromatography (HPLC) to measure serotonin and its metabolites, or immunohistochemistry to visualize serotonergic neurons and fibers.

-

Behavioral Assessment: The timing of behavioral testing post-lesion is critical, as compensatory mechanisms can occur over time.

-

Specificity: When interpreting results, it is important to consider the potential non-specific effects of 5,7-DHT, even with desipramine pretreatment, and to correlate behavioral outcomes with the verified extent of the serotonin depletion.

Conclusion

This compound remains a powerful and relevant tool in neuroscience research. Its ability to produce selective and long-lasting depletion of central serotonin has provided invaluable insights into the multifaceted roles of this neurotransmitter in health and disease. A thorough understanding of its history, mechanism of action, and the nuances of its experimental application, as outlined in this guide, is paramount for conducting rigorous and reproducible research. As the field of neuroscience continues to evolve, the foundational knowledge gained from studies utilizing 5,7-DHT will undoubtedly continue to inform the development of novel therapeutic strategies for a wide range of neurological and psychiatric disorders.

References

An In-depth Technical Guide to the Core Chemical Properties of 5,7-Dihydroxytryptamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dihydroxytryptamine (5,7-DHT), a hydroxylated derivative of serotonin (B10506), is a potent neurotoxin widely utilized in experimental neuroscience to induce selective degeneration of serotonergic neurons.[1] This technical guide provides a comprehensive overview of the fundamental chemical properties of 5,7-DHT, its synthesis and purification, mechanisms of neurotoxicity, and essential safety protocols for its handling and disposal. The information presented herein is intended to support researchers and drug development professionals in the safe and effective use of this critical research tool.

Chemical and Physical Properties

This compound is an indoleamine that is structurally similar to the endogenous neurotransmitter serotonin. This structural similarity allows it to be recognized and transported by the serotonin transporter (SERT), a key step in its mechanism of action.[2] The physical and chemical properties of 5,7-DHT are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | 3-(2-Aminoethyl)-1H-indole-5,7-diol[3] |

| CAS Number | 31363-74-3[3] |

| Chemical Formula | C₁₀H₁₂N₂O₂[3] |

| Molar Mass | 192.214 g/mol [3] |

| Physical Property | Value |

| Appearance | Grey-brown powder[4] |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in water.[4] A 1% ascorbic acid solution in 0.9% saline is commonly used for in vivo injections, though solubility issues have been reported.[5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 5,7-DHT. Below are the key spectroscopic data for this compound.

| Spectroscopy | Data |

| ¹H NMR | Specific experimental data for 5,7-DHT is not readily available in the searched literature. |

| ¹³C NMR | Specific experimental data for 5,7-DHT is not readily available in the searched literature. |

| Infrared (IR) | Specific experimental data for 5,7-DHT is not readily available in the searched literature. |

| Mass Spectrometry (MS) | The electrochemical oxidation of 5-hydroxytryptamine (serotonin) can produce 5,7-DHT.[6] The fragmentation of tryptamine (B22526) derivatives is influenced by the presence of functional groups.[7] |

| UV-Vis | The electrochemical oxidation of 5-HT to 5,7-DHT can be monitored by UV-Vis spectroscopy.[6] Tryptamine and its derivatives typically show absorption maxima around 196 nm, 220 nm, and 280 nm.[8] |

Synthesis and Purification

While 5,7-DHT is commercially available, understanding its synthesis is valuable for researchers. A common route involves the electrochemical oxidation of 5-hydroxytryptamine (serotonin).[6]

Experimental Protocol: Synthesis via Electrochemical Oxidation of Serotonin

Materials:

-

5-Hydroxytryptamine (Serotonin)

-

Acidic solution (e.g., dilute sulfuric acid)

-

Electrochemical cell with appropriate electrodes (e.g., platinum)

-

Potentiostat/Galvanostat

Procedure:

-

Prepare a solution of 5-hydroxytryptamine in an acidic medium.

-

Set up the electrochemical cell with the working, reference, and counter electrodes.

-

Apply a controlled potential to the working electrode to initiate the oxidation of serotonin. The reaction proceeds through a minor route to form this compound.[6]

-

Monitor the reaction progress using techniques like cyclic voltammetry or by analyzing aliquots with HPLC.

-

Once the desired conversion is achieved, stop the electrolysis.

-

The resulting solution will contain a mixture of starting material, 5,7-DHT, and other oxidation products.

Experimental Protocol: Purification by Recrystallization

Materials:

-

Crude this compound

-

Appropriate solvent (e.g., water, ethanol-water mixture)

-

Heating apparatus (e.g., hot plate with magnetic stirrer)

-

Filtration apparatus (e.g., Büchner funnel, filter paper)

Procedure:

-

Dissolve the crude 5,7-DHT in a minimal amount of a suitable hot solvent.

-

If insoluble impurities are present, perform a hot filtration to remove them.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the purified crystals under vacuum.

Mechanism of Neurotoxicity and Signaling Pathways

The selective neurotoxicity of 5,7-DHT towards serotonergic neurons is a multi-step process.

Caption: Mechanism of 5,7-DHT induced neurotoxicity.

-

Selective Uptake: 5,7-DHT is recognized by the serotonin transporter (SERT) on the presynaptic membrane of serotonergic neurons and is actively transported into the cell.[2] This selective uptake is the primary reason for its targeted neurotoxicity.

-

Autoxidation: Once inside the neuron, 5,7-DHT undergoes autoxidation, a process that is facilitated by its dihydroxy-indole structure. This autoxidation leads to the formation of highly reactive molecules, including reactive oxygen species (ROS) such as superoxide (B77818) radicals and hydrogen peroxide, as well as electrophilic quinone species.[9]

-

Oxidative Stress and Apoptosis: The accumulation of ROS and quinone species induces a state of severe oxidative stress within the neuron. This, in turn, activates downstream signaling cascades that lead to programmed cell death, or apoptosis. Key pathways involved include the mitogen-activated protein kinase (MAPK) pathways, specifically c-Jun N-terminal kinase (JNK) and p38, and the activation of caspases, which are the executioners of apoptosis.[10][11]

Experimental Protocols

The following are generalized protocols for the use of 5,7-DHT in research. Specific parameters may need to be optimized for individual experimental designs.

In Vitro Model: Cultured Serotonergic Neurons

Materials:

-

Primary serotonergic neuron culture or a suitable cell line (e.g., SH-SY5Y)

-

This compound stock solution (dissolved in sterile, antioxidant-containing buffer)

-

Cell culture medium and supplements

-

Assay reagents for measuring neurotoxicity (e.g., LDH assay, MTT assay, immunocytochemistry for serotonergic markers)

Procedure:

-

Culture serotonergic neurons to the desired confluency.

-

Prepare fresh dilutions of 5,7-DHT in cell culture medium. To prevent degradation, solutions should be prepared immediately before use and protected from light.

-

Treat the cells with varying concentrations of 5,7-DHT for a predetermined duration (e.g., 24-72 hours).

-

After the treatment period, assess cell viability and neurotoxicity using appropriate assays. For example, an LDH assay can measure cell membrane damage, while immunocytochemistry for serotonin or tryptophan hydroxylase can visualize the specific loss of serotonergic neurons.[2]

In Vivo Model: Stereotaxic Injection in Rodents

Materials:

-

This compound solution (typically dissolved in 0.9% saline containing 0.1% ascorbic acid to prevent oxidation)

-

Anesthetic agent (e.g., isoflurane, ketamine/xylazine)

-

Stereotaxic apparatus

-

Microsyringe pump and Hamilton syringe

-

Surgical instruments

Procedure:

-

Anesthetize the animal and secure it in the stereotaxic frame.

-

To protect noradrenergic neurons from the neurotoxic effects of 5,7-DHT, pre-treat the animal with a norepinephrine (B1679862) reuptake inhibitor such as desipramine (B1205290) (typically administered 30-60 minutes before 5,7-DHT injection).[3]

-

Perform a craniotomy to expose the target brain region (e.g., dorsal raphe nucleus, medial forebrain bundle).

-

Slowly infuse the 5,7-DHT solution into the target region using a microsyringe pump. The infusion rate should be slow to minimize tissue damage and ensure proper diffusion of the neurotoxin.

-

After the infusion is complete, leave the needle in place for a few minutes to prevent backflow.

-

Slowly withdraw the needle, suture the incision, and allow the animal to recover.

-

The neurotoxic effects of 5,7-DHT will develop over several days to weeks. The extent of the lesion can be verified post-mortem using techniques such as HPLC to measure serotonin levels or immunohistochemistry to visualize the loss of serotonergic neurons.[12]

References

- 1. hmdb.ca [hmdb.ca]

- 2. 5,7-Dihydroxitryptamine toxicity to serotonergic neurons in serum free raphe cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound identifies living dopaminergic neurons in mesencephalic cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Oxidation of 5-hydroxytryptamine and this compound. A new oxidation pathway and formation of a novel neurotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, transport, and metabolism of serotonin formed from exogenously applied 5-HTP after spinal cord injury in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. UV-Vis Spectrum of Tryptamine | SIELC Technologies [sielc.com]

- 9. 5-Hydroxytryptamine CAS#: 50-67-9 [m.chemicalbook.com]

- 10. 5,7-Dihydroxyflavone Enhances the Apoptosis-Inducing Potential of TRAIL in Human Tumor Cells via Regulation of Apoptosis-Related Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Caspase 7: increased expression and activation after traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound lesions of the ascending 5-hydroxytryptamine pathways: habituation, motor activity and agonistic behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neurotoxic Enigma of 5,7-Dihydroxytryptamine: A Technical Guide to its Core Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-dihydroxytryptamine (5,7-DHT), a hydroxylated analogue of serotonin (B10506), is a potent neurotoxin widely utilized in experimental neuroscience to induce selective lesions of serotonergic neurons. Its neurotoxicity is a multifaceted process initiated by its preferential uptake into serotonin neurons via the serotonin transporter (SERT). Once inside, 5,7-DHT undergoes autoxidation, a process that generates highly reactive quinone species and reactive oxygen species (ROS). These molecules inflict extensive cellular damage through covalent modification of macromolecules and induction of oxidative stress, ultimately leading to neuronal dysfunction and apoptotic cell death. This technical guide provides an in-depth exploration of the core mechanisms of 5,7-DHT neurotoxicity, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows involved in its study.

Core Mechanism of Neurotoxicity

The neurotoxic effects of this compound are primarily targeted towards serotonergic neurons due to its structural similarity to serotonin (5-hydroxytryptamine, 5-HT). The core mechanism can be dissected into three key stages: selective uptake, bioactivation through oxidation, and the induction of cellular damage.

Selective Uptake into Serotonergic Neurons

The initial and critical step for 5,7-DHT's selective toxicity is its active transport into serotonergic neurons by the serotonin transporter (SERT).[1] This uptake mechanism concentrates the toxin within the target neurons, sparing other neuronal populations that do not express SERT at high levels. However, 5,7-DHT is not exclusively selective for serotonin neurons and can also affect noradrenergic neurons.[2] To achieve selective serotonergic lesions, co-administration of a norepinephrine (B1679862) reuptake inhibitor, such as desipramine, is a common practice in experimental protocols.[3]

Autoxidation and Formation of Reactive Species

Once sequestered inside the neuron, 5,7-DHT is highly susceptible to autoxidation, a process that is central to its neurotoxic action. This oxidation leads to the formation of several cytotoxic molecules:

-

Quinone Species: The primary oxidation products of 5,7-DHT are highly reactive electrophilic quinones, such as p-quinone imines. These molecules can covalently bind to nucleophilic sites on essential cellular macromolecules, including proteins and DNA, thereby inactivating enzymes and disrupting cellular function.[4]

-

Reactive Oxygen Species (ROS): The autoxidation of 5,7-DHT is also a significant source of reactive oxygen species (ROS), including superoxide (B77818) radicals (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).[2] This surge in ROS overwhelms the neuron's antioxidant defenses, leading to a state of severe oxidative stress.

Role of Monoamine Oxidase (MAO)

Monoamine oxidase (MAO), an enzyme involved in the metabolism of monoamines, also plays a role in the bioactivation of 5,7-DHT. MAO-A, in particular, can metabolize 5,7-DHT, contributing to the generation of H₂O₂ and other ROS, thereby exacerbating oxidative stress within noradrenergic neurons.[2] Inhibition of MAO has been shown to afford some protection against 5,7-DHT-induced neurotoxicity.

Signaling Pathways in 5,7-DHT-Induced Neurotoxicity

The cellular damage initiated by 5,7-DHT triggers a cascade of signaling events that culminate in neuronal death, primarily through apoptosis.

Oxidative Stress and Mitochondrial Dysfunction

The excessive production of ROS and the covalent modification of proteins by quinones lead to widespread cellular damage. Mitochondria are particularly vulnerable targets. Oxidative stress can induce mitochondrial permeability transition, leading to the dissipation of the mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[5]

Apoptotic Cascade

The release of cytochrome c initiates the intrinsic apoptotic pathway. Cytochrome c binds to apoptotic protease-activating factor 1 (Apaf-1), which in turn activates caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a variety of cellular substrates.[6][7]

The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is a critical determinant of cell fate.[8][9][10][11][12] 5,7-DHT-induced oxidative stress is thought to shift this balance in favor of apoptosis by upregulating Bax and downregulating Bcl-2, further promoting the release of cytochrome c from the mitochondria.

References

- 1. 5,7-Dihydroxitryptamine toxicity to serotonergic neurons in serum free raphe cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The amine-depleting effects of this compound (5,7-DHT) in C57BL/6 mice do not increase with age - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Opposing effects of 5,7-DHT lesions to the core and shell of the nucleus accumbens on the processing of irrelevant stimuli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxidation of 5-hydroxytryptamine and this compound. A new oxidation pathway and formation of a novel neurotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Androgens Induce Dopaminergic Neurotoxicity via Caspase-3-Dependent Activation of Protein Kinase Cδ - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protective effect of 5-HT7 receptor activation against glutamate-induced neurotoxicity in human neuroblastoma SH-SY5Y cells via antioxidative and antiapoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of 5alpha-dihydrotestosterone and testosterone on apoptosis in human dermal papilla cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 5,7-Dihydroxyflavone Enhances the Apoptosis-Inducing Potential of TRAIL in Human Tumor Cells via Regulation of Apoptosis-Related Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Controlling Hair Loss by Regulating Apoptosis in Hair Follicles: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hair follicle apoptosis and Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Early Studies on 5,7-Dihydroxytryptamine (5,7-DHT)

This technical guide provides a comprehensive overview of the foundational research on this compound (5,7-DHT), a neurotoxin instrumental in the study of the central serotonergic system. It details the mechanisms of action, experimental protocols, and key quantitative findings from early studies.

Core Concepts: Mechanism of Action and Neurotoxicity

This compound is a hydroxylated analogue of serotonin (B10506) that, upon administration, leads to the selective degeneration of serotonergic neurons.[1][2] Its selectivity is predicated on its recognition and uptake by the serotonin transporter (SERT), although some studies suggest that the mechanism may not be exclusively dependent on high-affinity SERT uptake.[1][3][4]

The neurotoxic effects of 5,7-DHT are not solely restricted to serotonergic neurons; it also affects noradrenergic neurons.[2][5] To achieve selective serotonergic lesions, co-administration with a norepinephrine (B1679862) reuptake inhibitor, such as desipramine (B1205290), is a standard practice.[2][5][6]

The proposed mechanisms for 5,7-DHT-induced neurotoxicity include:

-

Autoxidation: Following uptake into the neuron, 5,7-DHT undergoes autoxidation, a process that generates highly reactive quinone species and reactive oxygen species (ROS) like hydrogen peroxide and hydroxyl radicals.[7][8][9]

-

Covalent Modification: The reactive intermediates can covalently bind to and damage essential intracellular macromolecules, leading to cellular dysfunction and death.[7]

-

Oxidative Stress: The generation of ROS overwhelms the neuron's antioxidant defenses, leading to oxidative stress, lipid peroxidation, and ultimately, apoptosis.[7][8]

-

Axonal Degeneration: Morphological studies show that 5,7-DHT induces a characteristic "pruning" of serotonergic neurons, with a loss of dendrites and axon terminals consistent with retrograde axonal degeneration.[1]

Experimental Protocols

The following sections detail the methodologies employed in early studies for creating serotonergic lesions using 5,7-DHT in animal models, primarily rats and mice.

Preparation and Administration of 5,7-DHT

5,7-DHT is unstable and readily oxidizes. Therefore, solutions for injection were typically prepared immediately before use in a vehicle containing an antioxidant to prevent degradation.

-

Vehicle: 0.9% sterile saline containing 0.1% ascorbic acid.

-

Concentration: For intracerebroventricular (i.c.v.) injections in mice, a common concentration is 3 µg/µL.[10]

-

Administration Route: The most common routes for central nervous system administration are intracerebroventricular (i.c.v.), intracisternal, and direct intraparenchymal injections into specific brain nuclei like the dorsal raphe nucleus.[5][10][11]

Stereotaxic Surgical Procedure (Rodent Model)

The following is a generalized protocol for stereotaxic injection of 5,7-DHT.

-

Animal Preparation:

-

Administer a norepinephrine reuptake inhibitor (e.g., desipramine, 25 mg/kg, i.p.) 30-60 minutes prior to 5,7-DHT injection to protect noradrenergic neurons.[10][12]

-

Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane, ketamine/xylazine).

-

Secure the animal in a stereotaxic frame.[13] Apply eye lubricant to prevent corneal drying.

-

Shave and clean the surgical area on the scalp.

-

-

Surgical Injection:

-

Make a midline incision on the scalp to expose the skull.

-

Identify bregma and lambda for accurate coordinate determination.

-

Drill a small burr hole at the desired stereotaxic coordinates for the target brain region (e.g., lateral ventricle or dorsal raphe nucleus).

-

Slowly lower a Hamilton syringe filled with the 5,7-DHT solution to the target depth.

-

Infuse the 5,7-DHT solution at a slow, controlled rate (e.g., 1 µL/min) to allow for diffusion and minimize tissue damage.

-

Leave the needle in place for an additional 5-10 minutes post-injection to prevent backflow.

-

Slowly retract the needle.

-

-

Post-Operative Care:

Histological and Neurochemical Analysis

-

Histology: Early studies often used formaldehyde-induced fluorescence to visualize monoamine-containing neurons. Later studies employed immunocytochemistry using antibodies against serotonin or tryptophan hydroxylase (a marker for serotonergic neurons) to assess the extent of the lesion.[1]

-

Neurochemical Analysis: High-Performance Liquid Chromatography (HPLC) with electrochemical detection was, and still is, the gold standard for quantifying the levels of serotonin and its metabolites (e.g., 5-HIAA), as well as norepinephrine and dopamine, in dissected brain regions to determine the extent and selectivity of the neurotoxic lesion.[12]

Quantitative Data from Early Studies

The following tables summarize the quantitative data on the effects of 5,7-DHT on monoamine levels in various brain regions from early rodent studies.

Table 1: Effect of Intracisternal 5,7-DHT on Adult Rat Brain Monoamine Content [5]

| Time Post-Treatment | Brain Serotonin (% of Control) | Brain Norepinephrine (% of Control) | Brain Dopamine (% of Control) |

| 10 Days | 36% | 58% | No significant change |

| 30 Days | 30% | 65% | No significant change |

| 270 Days | 28% | 85% | No significant change |

| Dose: 200 µg 5,7-DHT administered intracisternally. |

Table 2: Effect of Neonatal 5,7-DHT Treatment on Rat Brain Monoamines (Assessed at 60 Days) [5]

| Treatment Group | Brain Serotonin (% of Control) | Brain Norepinephrine (% of Control) |

| 5,7-DHT (75 µg, Day 7) | 45% | 72% |

| 5,7-DHT (100 µg, Day 7) | 33% | 55% |

| Pretreatment with desipramine prevented the depletion of norepinephrine. |

Table 3: Regional Depletion of Serotonin in Mouse Brain Following Intracerebroventricular 5,7-DHT [11]

| 5,7-DHT Dose (i.c.v.) | Cortex 5-HT Depletion | Mid/Hindbrain 5-HT Depletion |

| 5-20 µg | 32% | 40% |

| 50 µg | 70% | 64% |

| Measurements taken 2 weeks post-injection. |

Visualizations: Pathways and Workflows

Signaling Pathway of 5,7-DHT Neurotoxicity

Caption: Mechanism of 5,7-DHT uptake and subsequent neurotoxic cascade in a serotonergic neuron.

Experimental Workflow for 5,7-DHT Lesioning Study

Caption: A typical experimental workflow for studies involving 5,7-DHT-induced serotonergic lesions.

Logical Relationship: From Neurochemistry to Behavior

Caption: Logical flow from 5,7-DHT administration to resulting behavioral and functional outcomes.

Conclusion

The early research on this compound was pivotal in establishing the role of the central serotonergic system in a wide array of physiological and behavioral processes. By providing a tool for the selective ablation of serotonin neurons, these foundational studies paved the way for decades of research into the neurobiology of mood, cognition, and neuroendocrine regulation. The methodologies and findings detailed in this guide remain fundamental to the work of neuroscientists and drug development professionals investigating the complexities of serotonergic signaling.

References

- 1. 5,7-Dihydroxitryptamine toxicity to serotonergic neurons in serum free raphe cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Serotonin reuptake inhibitors do not prevent this compound-induced depletion of serotonin in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. BEHAVIORAL AND BIOCHEMICAL INTERACTIONS OF 5,7-DIHYDROXY-TRYPTAMINE WITH VARIOUS DRUGS WHEN ADMINISTRERED INTRACISTERNALLY TO ADULT AND DEVELOPING RATS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. karger.com [karger.com]

- 7. Molecular mechanism of biological action of the serotonergic neurotoxin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The amine-depleting effects of this compound (5,7-DHT) in C57BL/6 mice do not increase with age - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Elimination of Serotonergic Neurons by Stereotaxic Injection of this compound in the Dorsal Raphe Nuclei of Mice [jove.com]

- 11. Intracerebroventricular administration of this compound to mice increases both head-twitch response and the number of cortical 5-HT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Opposing effects of 5,7-DHT lesions to the core and shell of the nucleus accumbens on the processing of irrelevant stimuli - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Intraventricular Drug Delivery and Sampling for Pharmacokinetics and Pharmacodynamics Study - PMC [pmc.ncbi.nlm.nih.gov]

5,7-Dihydroxytryptamine: A Comprehensive Technical Guide for Neuroscientists

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-dihydroxytryptamine (5,7-DHT) is a potent neurotoxin widely utilized in neuroscience research to induce selective lesions of serotonergic neurons.[1][2] Its ability to ablate these specific neuronal populations makes it an invaluable tool for investigating the role of serotonin (B10506) in a vast array of physiological and pathological processes, including mood disorders, cognition, and neurodegenerative diseases. This technical guide provides an in-depth overview of 5,7-DHT, focusing on its mechanism of action, experimental protocols, and the cellular signaling pathways it perturbs.

Mechanism of Neurotoxicity

The neurotoxic effects of 5,7-DHT are multifaceted and culminate in the degeneration of serotonergic neurons. The process is initiated by the uptake of 5,7-DHT into neurons via the serotonin transporter (SERT).[1] This selective uptake is a key determinant of its specificity for serotonergic neurons. However, 5,7-DHT is not exclusively selective for serotonergic neurons and can also be taken up by noradrenergic neurons. To achieve a more selective lesion of the serotonergic system, it is common practice to pre-treat animals with a norepinephrine (B1679862) transporter (NET) inhibitor, such as desipramine (B1205290).[2]

Once inside the neuron, 5,7-DHT undergoes autoxidation, a process that generates reactive oxygen species (ROS), including superoxide (B77818) radicals and hydrogen peroxide, as well as electrophilic quinone species. This leads to significant oxidative stress, lipid peroxidation, and damage to cellular macromolecules, ultimately triggering apoptotic cell death.

Quantitative Data on this compound Neurotoxicity

The neurotoxic effects of 5,7-DHT are dose- and concentration-dependent. The following tables summarize key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Neurotoxicity of this compound

| Parameter | Value | Cell Type/System | Reference |

| Concentration Range | 10-100 µM | Fetal rat raphe serum-free cultures | [1] |

| Exposure Time | 72 hours | Fetal rat raphe serum-free cultures | [1] |

| Effect | Concentration-dependent neurotoxicity | Fetal rat raphe serum-free cultures | [1] |

Table 2: In Vivo Administration and Effects of this compound

| Animal Model | Administration Route | Dose | Brain Region | Serotonin Depletion | Reference |

| Rat | Intracerebroventricular | 200 µg | Striatum | >60% for extracellular level decrease | [3] |

| Rat | Intracortical | 2 or 4 µg | Frontal Cortex | Significant | [4] |

| Mouse | Intracerebroventricular | Dose-dependent | Hippocampus | Dose-related | [5] |

Experimental Protocols

In Vivo Administration: Stereotaxic Injection of 5,7-DHT

This protocol describes the stereotaxic injection of 5,7-DHT into the desired brain region of rodents to induce a selective serotonergic lesion.

Materials:

-

This compound creatinine (B1669602) sulfate

-

Sterile 0.9% saline

-

Ascorbic acid (0.1%)

-

Desipramine hydrochloride (for protection of noradrenergic neurons)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Stereotaxic apparatus

-

Hamilton syringe with a 33-gauge needle

-

Surgical tools (scalpel, forceps, drill, etc.)

Procedure:

-

Preparation of 5,7-DHT Solution: Dissolve 5,7-DHT in sterile 0.9% saline containing 0.1% ascorbic acid to prevent oxidation. A typical concentration is 3 µg/µL. The solution should be freshly prepared and protected from light.

-

Animal Preparation:

-

Administer desipramine (e.g., 25 mg/kg, i.p.) 30-60 minutes prior to 5,7-DHT injection to protect noradrenergic neurons.

-

Anesthetize the animal and mount it in the stereotaxic apparatus.

-

-

Surgical Procedure:

-

Make a midline incision on the scalp to expose the skull.

-

Identify the bregma and lambda landmarks.

-

Determine the stereotaxic coordinates for the target brain region using a rodent brain atlas.

-

Drill a small burr hole in the skull at the determined coordinates.

-

-

Injection:

-

Lower the Hamilton syringe needle to the target depth.

-

Infuse the 5,7-DHT solution at a slow rate (e.g., 0.1-0.2 µL/min) to minimize tissue damage and ensure proper diffusion.

-

Leave the needle in place for an additional 5-10 minutes to allow for diffusion before slowly retracting it.

-

-

Post-operative Care:

-

Suture the incision.

-

Provide post-operative analgesia and monitor the animal's recovery.

-

Allow at least one to two weeks for the lesion to fully develop before behavioral or neurochemical assessments.

-

Post-Lesion Analysis: Immunohistochemistry

Immunohistochemistry (IHC) can be used to visualize the extent of the serotonergic lesion by staining for serotonin or tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin synthesis.

General Protocol:

-

Tissue Preparation:

-

Perfuse the animal with saline followed by 4% paraformaldehyde (PFA).

-

Post-fix the brain in 4% PFA overnight, then transfer to a sucrose (B13894) solution for cryoprotection.

-

Section the brain using a cryostat or vibratome.

-

-

Immunostaining:

-

Wash sections in phosphate-buffered saline (PBS).

-

Perform antigen retrieval if necessary.

-

Block non-specific binding with a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100).

-

Incubate with a primary antibody against serotonin or TPH overnight at 4°C.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Mount the sections on slides with a mounting medium containing DAPI for nuclear counterstaining.

-

-

Imaging:

-

Visualize the staining using a fluorescence or confocal microscope. A significant reduction in serotonin or TPH immunoreactivity in the target region indicates a successful lesion.

-

Post-Lesion Analysis: HPLC-ECD for Neurotransmitter Quantification

High-performance liquid chromatography with electrochemical detection (HPLC-ECD) is a sensitive method to quantify the levels of serotonin and its metabolites (e.g., 5-HIAA) in brain tissue, providing a quantitative measure of the lesion's effectiveness.

General Protocol:

-

Tissue Dissection and Homogenization:

-

Rapidly dissect the brain region of interest on ice.

-

Homogenize the tissue in a solution containing an antioxidant (e.g., perchloric acid with EDTA and sodium metabisulfite).

-

-

Sample Preparation:

-

Centrifuge the homogenate to pellet proteins.

-

Filter the supernatant.

-

-

HPLC-ECD Analysis:

-

Inject the filtered supernatant into the HPLC system.

-

Separate the monoamines using a reverse-phase column.

-

Detect and quantify the neurotransmitters using an electrochemical detector.

-

Compare the neurotransmitter levels in lesioned animals to those in control animals to determine the percentage of depletion.

-

Signaling Pathways and Visualizations

The neurotoxic cascade initiated by 5,7-DHT involves a series of interconnected signaling events.

Caption: 5,7-DHT neurotoxic signaling pathway.

The diagram above illustrates the key steps in 5,7-DHT-induced neurotoxicity, starting from its uptake into the neuron, followed by autoxidation and the generation of reactive oxygen species, leading to cellular stress and culminating in apoptosis.

Caption: Experimental workflow for 5,7-DHT lesioning.

This workflow diagram outlines the typical experimental pipeline for conducting a 5,7-DHT lesioning study, from the initial animal preparation to the final neurochemical and histological analyses.

Conclusion

This compound remains a cornerstone tool in neuroscientific research for elucidating the functional roles of the serotonergic system. A thorough understanding of its mechanism of action, combined with meticulous experimental design and execution, is paramount for obtaining reliable and interpretable results. This guide provides a comprehensive overview to aid researchers in the effective and responsible use of this potent neurotoxin. As research progresses, a deeper understanding of the intricate signaling pathways involved in 5,7-DHT-induced neurotoxicity will undoubtedly emerge, further refining its application in the study of the brain.

References

- 1. 5,7-Dihydroxitryptamine toxicity to serotonergic neurons in serum free raphe cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Effects of this compound depletion of tissue serotonin levels on extracellular serotonin in the striatum assessed with in vivo microdialysis: relationship to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Intracortical this compound depletes brain serotonin concentrations without affecting spontaneous activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The amine-depleting effects of this compound (5,7-DHT) in C57BL/6 mice do not increase with age - PubMed [pubmed.ncbi.nlm.nih.gov]

5,7-Dihydroxytryptamine (5,7-DHT): A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dihydroxytryptamine (5,7-DHT) is a potent neurotoxin widely utilized in neuroscience research to induce selective lesions of serotonergic (5-HT) neurons. This guide provides an in-depth overview of its mechanism of action, applications in creating animal models of serotonin (B10506) depletion, and detailed experimental protocols for its use. Quantitative data on dosage and efficacy are summarized, and key experimental workflows and signaling pathways are visualized to facilitate reproducible and effective research.

Introduction

This compound is a hydroxylated analogue of serotonin that, when introduced into the central nervous system, leads to the degeneration of serotonergic neurons. This selective neurotoxicity allows researchers to investigate the role of the serotonin system in a wide range of physiological and pathological processes, including mood disorders, anxiety, cognition, and motor control. Due to its partial affinity for the norepinephrine (B1679862) transporter (NET), co-administration with a NET inhibitor like desipramine (B1205290) is often necessary to achieve selective serotonergic lesions.

Mechanism of Neurotoxicity

The neurotoxic effects of 5,7-DHT are primarily attributed to its intracellular accumulation in serotonergic neurons and subsequent autoxidation. Once inside the neuron, 5,7-DHT undergoes oxidation, a process that generates highly reactive oxygen species (ROS), including superoxide (B77818) radicals and hydrogen peroxide, as well as electrophilic quinone species. This cascade of events leads to oxidative stress, damage to cellular macromolecules, and ultimately, apoptotic cell death of the serotonergic neuron. While uptake is thought to be mediated by the serotonin transporter (SERT), some evidence suggests other mechanisms may also be involved, as SERT inhibitors do not always completely block its neurotoxic effects.[1]

References

An In-depth Technical Guide to the Selective Serotonin Neurotoxin 5,7-Dihydroxytryptamine (5,7-DHT)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-dihydroxytryptamine (5,7-DHT) is a potent neurotoxin widely utilized in experimental neuroscience to induce selective degeneration of serotonin (B10506) (5-HT) neurons. This targeted lesioning allows for the investigation of the role of the serotonergic system in a vast array of physiological and pathological processes, including mood regulation, cognition, and neurodegenerative disorders. This guide provides a comprehensive overview of the core principles of 5,7-DHT, from its molecular mechanism of action to detailed experimental protocols and the quantitative effects of its administration.

Mechanism of Action and Selectivity

The selectivity of 5,7-DHT for serotonergic neurons is primarily attributed to its high affinity for the serotonin transporter (SERT), which mediates its uptake into the neuron.[1][2] Once inside the neuron, 5,7-DHT undergoes autoxidation, a process that generates reactive oxygen species (ROS) and electrophilic quinonoid intermediates.[3][4] These highly reactive molecules are believed to be the primary mediators of 5,7-DHT's neurotoxic effects, leading to oxidative stress, covalent modification of essential macromolecules, and ultimately, neuronal death.[3] The process of autoxidation can also lead to hypoxia due to rapid oxygen consumption.[3]

While 5,7-DHT exhibits a preferential affinity for SERT, it is not entirely selective and can also be taken up by norepinephrine (B1679862) transporters (NET), leading to the depletion of norepinephrine.[5][6] To achieve a more selective lesion of the serotonergic system, it is common practice to co-administer a norepinephrine uptake inhibitor, such as desipramine, prior to 5,7-DHT injection.[5][6][7] Desipramine blocks the uptake of 5,7-DHT into noradrenergic neurons, thereby sparing them from degeneration.[6][8] Interestingly, some studies suggest that serotonin reuptake inhibitors (SSRIs) like fluoxetine (B1211875) may only partially block 5,7-DHT-induced neurotoxicity, indicating that the uptake mechanism may not be solely dependent on SERT.[1][9]

Signaling Pathways and Neurotoxicity

The neurotoxic cascade initiated by 5,7-DHT involves a series of intracellular events culminating in neuronal demise. The following diagram illustrates the proposed signaling pathway for 5,7-DHT-induced neurotoxicity.

Experimental Protocols

The successful application of 5,7-DHT as a selective neurotoxin hinges on precise and well-controlled experimental protocols. The following sections detail key considerations for in vivo studies.

Preparation of 5,7-DHT Solution

5,7-DHT is susceptible to oxidation and should be handled with care. A common vehicle for dissolving 5,7-DHT is sterile 0.9% saline containing an antioxidant such as 0.1% ascorbic acid to prevent degradation.[7][10] The solution should be freshly prepared before each experiment and protected from light.

Administration Routes

The choice of administration route depends on the desired extent and location of the serotonergic lesion.

-

Intracerebroventricular (ICV) and Intracisternal (IC) Injection: These methods result in widespread depletion of serotonin throughout the central nervous system.[6][10][11]

-

Stereotaxic Injection: This technique allows for targeted lesioning of specific brain regions or pathways, such as the dorsal raphe nucleus (DRN) or the medial forebrain bundle.[7][12][13]

Experimental Workflow

The following diagram outlines a typical experimental workflow for creating a selective serotonergic lesion using 5,7-DHT in a rodent model.

Quantitative Data on 5,7-DHT Effects

The efficacy of 5,7-DHT in depleting serotonin levels is dependent on several factors, including the dose, administration route, and the specific brain region being examined. The following tables summarize quantitative data from various studies.

Table 1: Serotonin Depletion Following Intracerebral Administration of 5,7-DHT in Rats

| Brain Region | 5,7-DHT Dose | Administration Route | Pre-treatment | % 5-HT Depletion | Reference |

| Hypothalamus | 2 µg / 4 µL | Stereotaxic (Medial + Lateral 5-HT bundles) | Protriptyline (25 mg/kg) | 84% | [13] |

| Cortex Cerebri | 2 µg / 4 µL | Stereotaxic (Medial + Lateral 5-HT bundles) | Protriptyline (25 mg/kg) | 65% | [13] |

| Hypothalamus | 4 µg / 4 µL | Stereotaxic (Medial + Lateral 5-HT bundles) | Protriptyline (25 mg/kg) | 88% | [13] |

| Cortex Cerebri | 4 µg / 4 µL | Stereotaxic (Medial + Lateral 5-HT bundles) | Protriptyline (25 mg/kg) | 66% | [13] |

| Hypothalamus | N/A | Stereotaxic (Medial 5-HT bundle) | N/A | 52-55% | [13] |

| Cortex Cerebri | N/A | Stereotaxic (Medial 5-HT bundle) | N/A | 52-55% | [13] |

| Cortex Cerebri | N/A | Stereotaxic (Lateral 5-HT bundle) | N/A | 25-27% | [13] |

| Nucleus Accumbens Core | N/A | Stereotaxic | N/A | 76% | [14] |

| Nucleus Accumbens Shell | N/A | Stereotaxic | N/A | 65.5% | [14] |

| Striatum | Varying doses | Intracerebroventricular | N/A | >60% required for extracellular 5-HT decrease | [15] |

| Whole Brain | 200 µg | Intracisternal | None | Significant, prolonged reduction | [6][10] |

Table 2: Effects of 5,7-DHT on Serotonin Receptors

| Receptor | Brain Region | 5,7-DHT Treatment | Effect | Reference |

| 5-HT1 | Dentate Gyrus & CA3c/4 (Anterior Hippocampus) | N/A | Decrease in binding | [16] |

| 5-HT1 | Dorsal Raphe Nucleus | N/A | Decrease in binding | [16] |

| 5-HT2 | Various | N/A | No change in binding | [16] |

Conclusion

This compound remains an invaluable tool for elucidating the multifaceted roles of the serotonergic system. A thorough understanding of its mechanism of action, the necessity for co-treatment with norepinephrine uptake inhibitors for selective lesioning, and adherence to meticulous experimental protocols are paramount for obtaining reliable and reproducible results. This guide provides a foundational framework for researchers, scientists, and drug development professionals to effectively and responsibly utilize this potent neurotoxin in their scientific endeavors.

References

- 1. 5,7-Dihydroxitryptamine toxicity to serotonergic neurons in serum free raphe cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Molecular mechanism of biological action of the serotonergic neurotoxin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Behavioral and biochemical interactions of this compound with various drugs when administered intracisternally to adult and developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Elimination of Serotonergic Neurons by Stereotaxic Injection of this compound in the Dorsal Raphe Nuclei of Mice [jove.com]

- 8. Early postnatal administration of 5,7-DHT: effects on serotonergic neurons and terminals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Serotonin reuptake inhibitors do not prevent this compound-induced depletion of serotonin in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. BEHAVIORAL AND BIOCHEMICAL INTERACTIONS OF 5,7-DIHYDROXY-TRYPTAMINE WITH VARIOUS DRUGS WHEN ADMINISTRERED INTRACISTERNALLY TO ADULT AND DEVELOPING RATS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Immediate and long-term effects of this compound on rat striatal serotonergic neurons measured using in vivo voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound lesions of the ascending 5-hydroxytryptamine pathways: habituation, motor activity and agonistic behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Behavioral effects of 5, 7-dihydroxytryptamine lesions of ascending 5-hydroxytryptamine pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Opposing effects of 5,7-DHT lesions to the core and shell of the nucleus accumbens on the processing of irrelevant stimuli - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effects of this compound depletion of tissue serotonin levels on extracellular serotonin in the striatum assessed with in vivo microdialysis: relationship to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of this compound on serotonin1 and serotonin2 receptors throughout the rat central nervous system using quantitative autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Autoxidation of 5,7-Dihydroxytryptamine: A Technical Guide for Researchers

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth analysis of the autoxidation of 5,7-dihydroxytryptamine (5,7-DHT), a neurotoxin widely utilized in research to induce selective degeneration of serotonergic neurons. The document elucidates the core chemical mechanisms, summarizes key quantitative data, and provides detailed experimental protocols for the study of this complex process.

Introduction to this compound and its Autoxidation

This compound is a hydroxylated analogue of serotonin (B10506) that, due to its structural similarity, is readily taken up by serotonergic neurons.[1] Its neurotoxic effects are largely attributed to its propensity to undergo autoxidation within the neuron, a process that generates highly reactive species leading to cellular damage and death.[2] This guide focuses on the chemical transformation of 5,7-DHT under physiological conditions, the identification of its cytotoxic products, and the methodologies employed to investigate these phenomena.

The Chemical Mechanism of 5,7-DHT Autoxidation

The autoxidation of 5,7-DHT is a complex, pH-dependent process. At physiological pH, the reaction is initiated by the formation of carbanions of 5,7-DHT, which act as the primary electron-donor species.[2] This leads to the generation of C(4)- and C(6)-centered free radical superoxide (B77818) complexes in a 1:2 ratio.[2]

The subsequent reactions of these radical intermediates lead to the formation of several key products, the most significant of which is 5-hydroxytryptamine-4,7-dione. This dione (B5365651) is a more potent neurotoxin than 5,7-DHT itself.[2][3] Another identified product is 6,6'-bis(5-hydroxytryptamine-4,7-dione).[2] The formation of the C(6)-centered radical superoxide complexes is also likely to yield superoxide (O₂⁻) as a cytotoxic byproduct.[2]

It was previously believed that the autoxidation of 5,7-DHT led to the formation of reactive electrophilic quinone imine species that would alkylate neuronal membrane proteins.[2] However, more recent studies suggest the pathway involving radical superoxide complexes is the predominant mechanism at physiological pH.[2]

Signaling Pathway of 5,7-DHT Autoxidation

Quantitative Data on 5,7-DHT Autoxidation

While precise kinetic data is often dependent on specific experimental conditions, the following tables summarize key quantitative and semi-quantitative findings from the literature regarding the factors influencing 5,7-DHT autoxidation and the neurotoxic outcomes.

Table 1: Influence of pH on 5,7-DHT Autoxidation Products

| pH | Predominant Reaction Pathway | Major Autoxidation Product | Reference |

| < 6 | Slower autoxidation rate | Reduced formation of dione products | [3] |

| ≥ 6 | Accelerated autoxidation | 5-Hydroxytryptamine-4,7-dione | [3] |

| 7.4 | Carbanion-mediated electron donation to O₂ | 5-Hydroxytryptamine-4,7-dione | [2] |

Table 2: Neurotoxicity of 5,7-DHT and its Oxidation Product

| Compound | Relative Neurotoxicity | Mechanism of Action | Reference |

| This compound (5,7-DHT) | Potent | Uptake into serotonergic neurons followed by autoxidation to toxic products. | [1] |

| 5-Hydroxytryptamine-4,7-dione | More potent than 5,7-DHT | Direct cytotoxic effects within the neuron. | [2][3] |

Experimental Protocols

The following sections detail generalized methodologies for key experiments used to study the autoxidation of 5,7-DHT. These protocols are based on methods described in the scientific literature and should be adapted to specific laboratory conditions and research questions.

In Vitro Autoxidation of 5,7-DHT

Objective: To induce and monitor the autoxidation of 5,7-DHT under controlled conditions.

Materials:

-

This compound (creatinine sulfate (B86663) salt or HCl salt)

-

Phosphate (B84403) buffered saline (PBS), pH 7.4

-

Deionized water

-

UV-Vis Spectrophotometer

-

HPLC system with electrochemical or UV detection

-

Standard laboratory glassware and pipettes

Procedure:

-

Solution Preparation: Prepare a stock solution of 5,7-DHT in deionized water, acidified with a small amount of HCl to prevent premature oxidation. All solutions should be freshly prepared.

-

Reaction Initiation: Dilute the 5,7-DHT stock solution into pre-warmed PBS (37°C) to the desired final concentration (e.g., 100 µM) to initiate autoxidation. The reaction should be performed in a vessel that allows for exposure to air (oxygen).

-

Monitoring:

-

UV-Vis Spectrophotometry: Immediately after adding 5,7-DHT to the buffer, begin taking spectral scans at regular intervals (e.g., every 1-5 minutes) over a wavelength range of 200-600 nm. The formation of oxidation products is indicated by changes in the absorption spectrum.

-

HPLC Analysis: At specific time points, withdraw aliquots of the reaction mixture, and if necessary, quench the reaction (e.g., by acidification or addition of a reducing agent). Analyze the samples by HPLC to separate and quantify the remaining 5,7-DHT and its oxidation products.

-

HPLC Analysis of 5,7-DHT and its Oxidation Products

Objective: To separate and quantify 5,7-DHT and its oxidation products.

Instrumentation:

-

HPLC system with a C18 reverse-phase column

-

Electrochemical detector (preferred for high sensitivity) or a UV detector

Mobile Phase (Isocratic):

-

A typical mobile phase consists of a phosphate or citrate (B86180) buffer (e.g., 0.1 M, pH 3-4) with an organic modifier such as methanol (B129727) or acetonitrile (B52724) (e.g., 10-20%). The exact composition should be optimized for the specific column and compounds of interest.

Procedure:

-

Sample Preparation: As described in the in vitro autoxidation protocol, collect and, if necessary, quench the reaction aliquots. Filter the samples through a 0.22 µm syringe filter before injection.

-

Injection: Inject a fixed volume of the sample onto the HPLC column.

-

Detection:

-

Electrochemical Detection: Set the potential of the working electrode to a value that is optimal for the oxidation of 5,7-DHT and its products (e.g., +0.6 to +0.8 V vs. Ag/AgCl).

-

UV Detection: Monitor the elution profile at a wavelength where both the parent compound and its products absorb (e.g., 280 nm).

-

-

Quantification: Create a standard curve using known concentrations of 5,7-DHT. If standards are available for the oxidation products, they can also be quantified directly. Otherwise, their concentrations can be estimated relative to the disappearance of the 5,7-DHT peak.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for studying the autoxidation of 5,7-DHT.

Conclusion

The autoxidation of this compound is a critical process underlying its neurotoxic effects. Understanding the chemical mechanisms, the factors that influence the reaction, and the identity of the resulting products is essential for researchers utilizing this compound in neurobiological studies. This guide provides a foundational understanding of these aspects and offers practical methodologies for their investigation. Further research is warranted to fully elucidate the kinetics and thermodynamics of this complex reaction and to explore potential strategies for mitigating the neurotoxicity of 5,7-DHT and related compounds.

References

- 1. 5,7-Dihydroxitryptamine toxicity to serotonergic neurons in serum free raphe cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Autoxidation of the serotonergic neurotoxin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxidation of 5-hydroxytryptamine and this compound. A new oxidation pathway and formation of a novel neurotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Targets of 5,7-Dihydroxytryptamine (5,7-DHT)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-dihydroxytryptamine (5,7-DHT) is a potent neurotoxin widely utilized in experimental neuroscience to induce selective lesions of serotonergic (5-HT) and noradrenergic (NE) neurons. Its utility as a research tool hinges on its specific molecular interactions that facilitate its entry into and subsequent destruction of these particular neuronal populations. This technical guide provides a comprehensive overview of the primary molecular targets of 5,7-DHT, the mechanisms of its neurotoxic action, and detailed experimental protocols for studying these interactions.

Core Molecular Targets of 5,7-DHT

The selective neurotoxicity of 5,7-DHT is primarily a consequence of its recognition and transport by monoamine transporters, which concentrate the toxin within serotonergic and noradrenergic neurons. Once inside, 5,7-DHT undergoes auto-oxidation, leading to the generation of reactive oxygen species (ROS) and quinone byproducts that trigger a cascade of cytotoxic events.

Monoamine Transporters: The Gateway to Neurotoxicity

5,7-DHT has a high affinity for the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET), and a significantly lower affinity for the dopamine (B1211576) transporter (DAT). This differential affinity is the principal determinant of its selective toxicity towards serotonergic and noradrenergic neurons.

Data Presentation: Inhibition of Monoamine Uptake by 5,7-DHT

The following table summarizes the inhibitory potency (IC50) of 5,7-DHT on the uptake of serotonin, norepinephrine, and dopamine in various rat brain regions.

| Brain Region | Monoamine System | IC50 (μM) for 5,7-DHT | Reference |

| Hypothalamus | Serotonin (5-HT) | 0.83 | Cremer, J. E., et al. (1977) |

| Striatum | Serotonin (5-HT) | 1.10 | Cremer, J. E., et al. (1977) |

| Hypothalamus | Norepinephrine | 4.4 | Cremer, J. E., et al. (1977) |

| Striatum | Dopamine | >100 | Cremer, J. E., et al. (1977) |

Note: Lower IC50 values indicate higher potency.

Experimental Workflow: Monoamine Transporter Uptake Assay

The following diagram illustrates a typical workflow for a synaptosome-based monoamine uptake assay used to determine the IC50 values of compounds like 5,7-DHT.

Workflow for a synaptosomal monoamine uptake assay.

Intracellular Mechanisms of Neurotoxicity

Once transported into the neuron, 5,7-DHT exerts its toxic effects through a multi-faceted mechanism involving auto-oxidation and the generation of cytotoxic species.

Signaling Pathway: Proposed Mechanism of 5,7-DHT-Induced Neurotoxicity

The following diagram outlines the proposed intracellular signaling cascade initiated by 5,7-DHT.

Proposed signaling pathway of 5,7-DHT neurotoxicity.

Key Steps in 5,7-DHT Neurotoxicity:

-

Auto-oxidation: In the intracellular environment, 5,7-DHT readily auto-oxidizes, a process that is pH-dependent. This reaction generates highly reactive intermediates.

-

Generation of Reactive Oxygen Species (ROS): The auto-oxidation of 5,7-DHT produces superoxide (B77818) radicals (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). These ROS induce a state of severe oxidative stress.

-

Formation of Quinone Species: The oxidation of 5,7-DHT also leads to the formation of electrophilic quinone derivatives, such as p-quinones. These molecules can covalently bind to and damage essential cellular macromolecules, including proteins and nucleic acids.

-

Mitochondrial Dysfunction: Mitochondria are primary targets of oxidative stress. ROS can damage mitochondrial membranes, leading to a collapse of the mitochondrial membrane potential, impaired ATP production, and the release of pro-apoptotic factors like cytochrome c.

-

Induction of Apoptosis: The culmination of these cytotoxic events is the activation of programmed cell death pathways, or apoptosis. While the precise signaling cascade is not fully elucidated for 5,7-DHT, it is hypothesized to involve the activation of caspases, a family of proteases that execute the apoptotic program.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the molecular targets of 5,7-DHT.

Protocol 1: Synaptosomal Monoamine Uptake Inhibition Assay

Objective: To determine the potency of 5,7-DHT in inhibiting the uptake of radiolabeled monoamines into synaptosomes.

Materials:

-

Rat brain tissue (hypothalamus for 5-HT and NE, striatum for DA)

-

Sucrose buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4)

-

Krebs-Ringer buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 22 mM NaHCO₃, 10 mM glucose, 0.1 mM EDTA, 10 µM pargyline, 1 mM ascorbic acid), bubbled with 95% O₂/5% CO₂.

-

Radiolabeled monoamines: [³H]serotonin, [³H]norepinephrine, [³H]dopamine.

-

This compound hydrobromide

-

Selective uptake inhibitors for defining non-specific uptake (e.g., fluoxetine (B1211875) for SERT, desipramine (B1205290) for NET, GBR 12909 for DAT).

-

Glass fiber filters

-

Scintillation fluid and counter

-

Cell harvester

Procedure:

-

Synaptosome Preparation: a. Homogenize dissected brain tissue in ice-cold sucrose buffer. b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris. c. Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes. d. Resuspend the synaptosomal pellet in Krebs-Ringer buffer. e. Determine the protein concentration of the synaptosomal preparation (e.g., using a BCA assay).

-

Uptake Assay: a. In a 96-well plate, add Krebs-Ringer buffer, the synaptosomal suspension (typically 50-100 µg of protein), and varying concentrations of 5,7-DHT (or vehicle for total uptake, and a saturating concentration of a selective inhibitor for non-specific uptake). b. Pre-incubate the plate at 37°C for 10 minutes. c. Initiate the uptake by adding the radiolabeled monoamine at a final concentration close to its Km value. d. Incubate for a short period (e.g., 5 minutes) at 37°C. e. Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester, followed by washing with ice-cold buffer.

-

Quantification and Data Analysis: a. Place the filters in scintillation vials with scintillation fluid. b. Measure the radioactivity using a liquid scintillation counter. c. Calculate specific uptake by subtracting non-specific uptake from total uptake. d. Determine the percentage of inhibition for each concentration of 5,7-DHT. e. Plot the percentage of inhibition against the log concentration of 5,7-DHT and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Radioligand Binding Assay for Monoamine Transporters

Objective: To determine the binding affinity (Ki) of 5,7-DHT for SERT, NET, and DAT through competitive binding with a radiolabeled ligand.

Materials:

-

Cell membranes prepared from cells expressing the transporter of interest (e.g., HEK293 cells transfected with human SERT, NET, or DAT) or from specific brain regions.

-

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Radioligands: [³H]citalopram or [³H]paroxetine for SERT, [³H]nisoxetine for NET, [³H]mazindol or [³H]WIN 35,428 for DAT.

-

This compound hydrobromide.

-

Non-labeled selective ligands for defining non-specific binding (e.g., fluoxetine for SERT, desipramine for NET, cocaine for DAT).

-

Glass fiber filters (pre-soaked in polyethylenimine).

-

Scintillation fluid and counter.

-

Filtration apparatus.

Procedure:

-

Assay Setup: a. In test tubes or a 96-well plate, add the binding buffer, cell membranes (typically 50-200 µg of protein), and varying concentrations of 5,7-DHT. b. For total binding, add vehicle instead of 5,7-DHT. c. For non-specific binding, add a saturating concentration of a non-labeled selective ligand. d. Add the radioligand at a concentration near its Kd value.

-

Incubation and Filtration: a. Incubate the mixture at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes). b. Terminate the binding by rapid filtration through the pre-soaked glass fiber filters. c. Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

-